5-Ethoxypentan-1-ol

Description

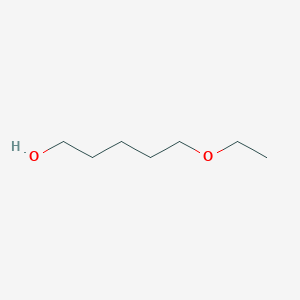

Structure

2D Structure

3D Structure

Properties

CAS No. |

10215-35-7 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

5-ethoxypentan-1-ol |

InChI |

InChI=1S/C7H16O2/c1-2-9-7-5-3-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

OZZBSXNMZWVYQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemodiversity

Established Synthetic Pathways for 5-Ethoxypentan-1-ol

Williamson Ether Synthesis from Pentane-1,5-diol Derivatives

The Williamson ether synthesis is a classic and widely used method for preparing ethers, and it can be adapted for the synthesis of this compound. wikipedia.orgbyjus.com This method fundamentally involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org

A plausible route to this compound via Williamson ether synthesis starts with pentane-1,5-diol. This diol can be selectively functionalized to create a suitable precursor. For instance, one of the hydroxyl groups can be converted into a good leaving group, such as a halide (e.g., bromide), while the other remains a free hydroxyl group. The synthesis of 5-bromopentan-1-ol (B46803) from 1,5-pentanediol (B104693) using hydrobromic acid has been reported. chemicalbook.com

Alternatively, one could start with a monoprotected pentane-1,5-diol, where one hydroxyl group is temporarily blocked by a protecting group. The remaining free hydroxyl group is then deprotonated to form an alkoxide, which can then react with an ethylating agent like ethyl iodide or ethyl bromide. Subsequent deprotection would yield the desired this compound. The choice of protecting group and ethylating agent is crucial for optimizing the reaction yield and minimizing side products.

A key step in the Williamson ether synthesis is the deprotonation of the alcohol to form a more nucleophilic alkoxide. masterorganicchemistry.comyoutube.com Strong bases are typically employed for this purpose. Common choices include sodium hydride (NaH) or potassium hydride (KH), which react with the alcohol to generate the alkoxide and hydrogen gas. masterorganicchemistry.com The choice of base can influence the reaction rate and outcome. For intramolecular Williamson ether synthesis, which forms cyclic ethers, the reaction is also prompted by the deprotonation of a hydroxyl group. libretexts.org

In the context of synthesizing this compound from a 5-halopentan-1-ol, a base like sodium hydroxide (B78521) could be used to deprotonate the alcohol, forming an intramolecular alkoxide that can then react with an ethylating agent. echemi.com However, care must be taken to avoid competing elimination reactions, especially if secondary or tertiary alkyl halides are used as the ethylating agent. masterorganicchemistry.com For the synthesis of this compound, a primary ethyl halide (e.g., ethyl bromide or ethyl iodide) would be the preferred reactant to favor the SN2 substitution over elimination. wikipedia.org

Reactant Precursor Selection and Optimization

Nucleophile-Dependent Substitution Reactions with Halogenated Esters

An alternative approach to synthesizing alkoxy alcohols involves nucleophilic substitution reactions with halogenated esters. However, this route can be complicated by competing reactions, as observed in studies involving 5-halovaleric acid esters. researchgate.net

Research has shown that the reaction of an alkoxide, such as the one derived from this compound itself, with 5-halovalerate alkyl esters does not lead to the expected Williamson ether synthesis product. researchgate.net Instead, an ester exchange reaction is observed. researchgate.net This outcome is in stark contrast to reactions with other nucleophiles where halogen substitution is the predominant pathway. researchgate.net This highlights a significant challenge in using halogenated esters for the synthesis of such ethers, as the ester group can be more reactive towards alkoxides than the halogenated carbon center.

| Reactants | Expected Product (Ether Formation) | Observed Product (Ester Exchange) |

| This compound + 5-Halovalerate alkyl ester | Product of Williamson ether synthesis | Ester exchange products |

The unexpected preference for ester exchange over ether formation has been attributed to the influence of chelation. researchgate.net It is proposed that the substrate can adopt a chelation-induced conformation that favors the attack of the nucleophile at the ester carbonyl group rather than at the carbon bearing the halogen. researchgate.net Chelation, the formation of a ring-like structure by the bonding of a metal ion to two or more atoms of a ligand, can significantly alter the reactivity and stereoselectivity of a reaction. wikipedia.orgresearchgate.netacs.orgnih.gov In this case, the interaction between the ester group and a cation present in the reaction mixture could orient the molecule in such a way that the ester functionality becomes more accessible to the incoming alkoxide nucleophile, leading to ester exchange. This demonstrates how subtle conformational effects, driven by chelation, can dramatically influence the outcome of a chemical reaction.

Observation of Ester Exchange vs. Ether Formation

Analogous Synthetic Routes for Related Ether-Alcohols

Several classical and modern synthetic strategies can be adapted for the preparation of a diverse range of ether-alcohols.

The acid-catalyzed dehydration of alcohols is a well-established industrial method, particularly for the synthesis of symmetrical ethers from primary alcohols. libretexts.org This reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid. jove.com The mechanism proceeds through the protonation of one alcohol molecule, which then acts as a substrate. A second alcohol molecule acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is subsequently deprotonated. libretexts.orgjove.com

The success of this method is highly dependent on reaction conditions, especially temperature. For instance, the dehydration of ethanol (B145695) at 413 K (140 °C) primarily yields diethyl ether, while at a higher temperature of 443 K (170 °C), ethene is the major product. jove.comjove.com This method is generally not suitable for preparing unsymmetrical ethers from two different alcohols due to the formation of a mixture of products. libretexts.org Furthermore, it is largely unsuccessful for secondary and tertiary alcohols, as elimination reactions to form alkenes become the dominant pathway. jove.comlibretexts.org

| Reactant | Catalyst | Temperature | Product(s) | Notes |

| Ethanol | Sulfuric Acid | 130-140 °C | Diethyl ether | Symmetrical ether formation. |

| Ethanol | Sulfuric Acid | 413 K | Diethyl ether | Industrial preparation of ethers. jove.comjove.com |

| Ethanol | Sulfuric Acid | 443 K | Ethene | Elimination reaction favored at higher temperatures. jove.comjove.com |

| Secondary/Tertiary Alcohols | Acid Catalyst | - | Alkenes | Elimination is the major pathway. jove.com |

The acid-catalyzed addition of an alcohol to an alkene is another route to form ethers. jove.com This reaction involves treating an alkene with an excess of alcohol in the presence of an acid catalyst. jove.com The mechanism begins with the protonation of the alkene's double bond to form a carbocation intermediate. jove.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated to yield the final ether product. jove.comchadsprep.com This reaction follows Markovnikov's rule, where the hydrogen adds to the less substituted carbon and the alkoxy group adds to the more substituted carbon of the double bond. jove.comchadsprep.com

A related and often more efficient method is the alkoxymercuration-demercuration reaction. jove.com This two-step process involves the reaction of an alkene with an alcohol in the presence of a mercury salt, such as mercuric acetate (B1210297) or mercuric trifluoroacetate, followed by demercuration with sodium borohydride. jove.comresearchgate.net This method also results in the Markovnikov addition of the alcohol across the alkene's double bond and is noted for its anti-addition stereochemistry. jove.com

| Alkene | Alcohol | Reagents | Product | Key Features |

| 2-Methylpropene | Methanol | Acid Catalyst | 2-Methoxy-2-methylpropane | Follows Markovnikov's rule. jove.com |

| Propene | Methanol | 1. Hg(OAc)₂, 2. NaBH₄ | 2-Methoxypropane | Alkoxymercuration-demercuration, Markovnikov addition. jove.com |

| General Alkene | General Alcohol | 1. Hg(O₂CCF₃)₂, 2. NaBH₄ | Ether | Similar to oxymercuration but with an alcohol instead of water. libretexts.org |

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers in the laboratory. jove.commasterorganicchemistry.com This reaction involves the SN2 displacement of a halide or other good leaving group (like a tosylate) from an alkyl halide by an alkoxide ion. jove.commasterorganicchemistry.com The alkoxide is typically formed by deprotonating an alcohol with a strong base, such as sodium hydride (NaH). masterorganicchemistry.com For the synthesis of an ether like this compound, one could envision reacting an ethoxide with a 5-halopentan-1-ol derivative (with the hydroxyl group protected) or reacting a pentan-1-olate derivative with an ethyl halide.

The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide. Primary alkyl halides and methyl halides give the best results. masterorganicchemistry.com Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield elimination products. jove.commasterorganicchemistry.com

A related strategy involves the reductive etherification of aldehydes or ketones with alcohols. This can be achieved using a variety of catalytic systems. For instance, a cationic Ru-H complex can catalyze the reductive etherification of ketones with alcohols using hydrogen gas. organic-chemistry.org Another approach uses an iron(III) oxo acetate and chloro(trimethyl)silane catalyzed reaction of aldehydes and ketones with triethylsilane as a reducing agent. organic-chemistry.org

Electrophilic Addition of Alcohols to Alkenes

Methodological Advancements in Ether-Alcohol Synthesis

Recent research has focused on developing more selective, efficient, and environmentally friendly methods for synthesizing ether-alcohols.

Significant progress has been made in developing catalytic systems that offer high selectivity for the synthesis of unsymmetrical ethers directly from two different alcohols, which is a challenge for traditional acid-catalyzed dehydration. acs.org Iron(III) triflate has been shown to be an efficient and environmentally benign catalyst for the direct etherification of alcohols. acs.org The addition of ammonium (B1175870) chloride as a co-catalyst can suppress side reactions and improve selectivity. acs.org This system is effective for synthesizing symmetrical ethers from secondary benzylic alcohols and unsymmetrical ethers from a combination of secondary and primary alcohols. acs.orgnih.gov

Other transition metal catalysts, including those based on iridium and gold, have also been developed for the cross-coupling of two different alcohols. nih.govorganic-chemistry.org For example, trifluoroacetic acid (TFA) has been used to catalyze the cross-coupling of benzylic alcohols with alkyl alcohols to produce a diverse range of unsymmetrical ethers in high yields. nih.gov Furthermore, zirconium and hafnium complexes have been employed as homogeneous catalysts for the reductive etherification of aldehydes, demonstrating high selectivity and durability. osti.gov

| Catalyst System | Reactants | Product Type | Key Advantages |

| Iron(III) triflate / NH₄Cl | Secondary and Primary Alcohols | Unsymmetrical Ethers | Environmentally benign, high selectivity. acs.org |

| Trifluoroacetic acid (TFA) | Benzylic and Alkyl Alcohols | Unsymmetrical Ethers | High yields, good functional group tolerance. nih.gov |

| Cationic Ru-H complex | Aldehydes/Ketones and Alcohols | Unsymmetrical Ethers | Uses H₂ as a reducing agent, chemoselective. organic-chemistry.org |

| Zirconium/Hafnium complexes | Aldehydes and Isopropanol | Isopropyl Ethers | Homogeneous, durable, operates at high temperatures. osti.gov |

In line with the principles of green chemistry, efforts are being made to develop more sustainable routes for ether synthesis. nih.gov One approach is the direct synthesis of ethers from alcohols, where water is the only byproduct. nih.gov This avoids the use of toxic alkyl halides and the generation of salt waste associated with the Williamson synthesis. nih.govnih.gov

Enzymatic catalysis offers a highly sustainable alternative. For example, the immobilized enzyme Candida antarctica lipase (B570770) B (CalB) has been successfully used to catalyze the synthesis of vinyl ether esters from vinyl ether alcohols and carboxylic acids. nih.gov This one-pot synthesis proceeds with high conversion rates under mild conditions and in various solvents, or even in bulk, with easy purification by simple filtration of the enzyme. nih.gov

Another innovative and sustainable approach is the net reductive etherification of aldehydes and alcohols without the need for traditional reducing agents like hydrides or hydrogen. rsc.org This method involves the reaction of an aldehyde and an alcohol with a phosphine (B1218219) in the presence of an acid to form an α-(alkoxyalkyl)phosphonium salt, which is then hydrolyzed to yield the ether. rsc.org This process is efficient and exhibits excellent functional group tolerance. rsc.org Additionally, solvent-free methods, such as the monovalent silver salt-catalyzed reaction of aldehydes and silanes, are being explored to reduce environmental impact. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of 5-Ethoxypentan-1-ol, distinct signals are expected for the various protons in the molecule. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are anticipated to appear in the 3.4-4.5 ppm range due to the deshielding effect of the electronegative oxygen atom. libretexts.org Similarly, the protons of the methylene (B1212753) group adjacent to the ether oxygen (-OCH₂CH₃ and -CH₂OCH₂-) would also be shifted downfield. The hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that can vary depending on concentration, solvent, and temperature. libretexts.org The remaining alkyl protons would appear in the upfield region of the spectrum.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show distinct peaks for each of the seven carbon atoms in the structure, with the carbons bonded to oxygen (C-OH and C-O-C) appearing at the lowest field (highest ppm values).

Recent studies on related ether-alcohols have utilized advanced NMR techniques, such as measuring self-diffusion coefficients, to understand their dynamic properties in the liquid state. acs.orgacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad absorption band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. masterorganicchemistry.com The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, a strong C-O stretching vibration for the alcohol and the ether linkage would be expected in the 1050-1260 cm⁻¹ region. masterorganicchemistry.com The presence of the alkyl chain would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹. masterorganicchemistry.com

Analysis of Vibrational Modes Associated with Hydroxyl and Ether Functional Groups

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.org For this compound, this could result in the loss of an ethyl radical or a larger alkyl fragment. The fragmentation pattern of related molecules like 1-pentanol (B3423595) shows significant peaks corresponding to the loss of alkyl fragments and water.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Advanced Structural Analysis

While no specific X-ray scattering studies have been published for this compound, the technique is invaluable for understanding the short-range order and intermolecular interactions in liquids. By analyzing the X-ray diffraction patterns of analogous short-chain alcohols and ethers, a detailed picture of the liquid structure of this compound can be inferred. chemsrc.comresearchgate.net

X-ray scattering experiments on liquids produce a structure factor, S(q), where q is the scattering vector. The Fourier transform of S(q) yields the pair distribution function, g(r), which describes the probability of finding another atom at a distance r from a reference atom. nih.gov

For an ether-alcohol like this compound, the liquid structure is primarily governed by two types of interactions: hydrogen bonding between the hydroxyl groups and van der Waals interactions between the alkyl chains.

Hydrogen Bonding : X-ray scattering studies on liquid alcohols like tert-butanol (B103910) have clearly shown correlations corresponding to hydrogen-bonded hydroxyl groups, with a typical O···O distance of about 2.7-2.8 Å. nih.gov In this compound, a distinct peak in this region of the pair distribution function would be expected, providing evidence for the formation of intermolecular hydrogen-bonded chains or clusters. The presence of the ether oxygen could also influence these interactions. acs.orgacs.org

Alkyl Chain Correlations : Studies on alcohols such as butanol and pentanol (B124592) have identified a second significant peak in the scattering data at a different q-value. chemsrc.com This feature is attributed to the correlations between the hydrocarbon tails of the molecules. chemsrc.com For this compound, a similar peak would provide information on the average separation and packing of the pentyl and ethyl groups in the liquid state.

The combination of these interactions leads to a complex, dynamic, and structured liquid state, which deviates significantly from a simple, disordered fluid.

Table 2: Expected Intermolecular Correlation Distances from X-ray Scattering

| Correlation | Expected Distance (Å) | Origin |

|---|---|---|

| O···O | ~ 2.8 | Hydrogen bonding between hydroxyl groups nih.gov |

| C···C (alkyl) | ~ 4.5 | Packing of hydrocarbon chains chemsrc.com |

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental in organic chemistry, and the structure of 5-Ethoxypentan-1-ol allows for a nuanced exploration of these mechanisms. khanacademy.org The presence of both an alcohol and an ether group on the same carbon chain provides a basis for comparative analysis. uci.edu

The conversion of the alcohol moiety in this compound to a good leaving group, for instance through protonation under acidic conditions, opens the door for nucleophilic substitution. youtube.com The primary nature of the carbon bearing the hydroxyl group strongly favors the SN2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. uobaghdad.edu.iq The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

In contrast, an SN1 (Substitution Nucleophilic Unimolecular) mechanism is less likely for the primary alcohol but could be relevant under conditions that might promote rearrangement to a more stable secondary or tertiary carbocation, though this is not inherent to the structure of this compound itself. wikipedia.org The SN1 pathway proceeds through a carbocation intermediate, and its rate is primarily dependent on the concentration of the substrate. khanacademy.org For ether-alcohols, the choice between SN1 and SN2 pathways is heavily influenced by the substrate structure, with primary systems like this compound favoring SN2. youtube.com

A general comparison of factors influencing SN1 and SN2 reactions is presented below:

| Factor | SN1 Reaction | SN2 Reaction |

| Substrate | Favors tertiary > secondary >> primary | Favors primary > secondary >> tertiary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Polar protic solvents stabilize the carbocation intermediate | Polar aprotic solvents are preferred |

| Leaving Group | A good leaving group is crucial | A good leaving group is important |

| Stereochemistry | Racemization | Inversion of configuration |

The presence of the ether oxygen at the 5-position can influence the reactivity of the hydroxyl group at the 1-position through chelation. In the presence of certain metal ions or Lewis acids, the molecule can adopt a cyclic conformation where the metal center is coordinated to both the ether and hydroxyl oxygens. nih.gov This chelation can have several effects on reactivity.

For instance, chelation can alter the electron density at the reaction center, potentially making the hydroxyl group a better nucleophile or a better leaving group upon protonation. arkat-usa.org Furthermore, the rigid conformation imposed by chelation can influence the stereochemical outcome of reactions at or near the hydroxyl group. While direct studies on this compound are not abundant, the principles of chelation control are well-established in similar polyfunctional molecules. organic-chemistry.org

Comparative Analysis of SN1 and SN2 Pathways in Ether-Alcohol Reactions

Oxidative and Reductive Transformations

The distinct functionalities of this compound allow for selective oxidative and reductive transformations.

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. bham.ac.uk

Common Oxidizing Agents for Primary Alcohols:

| Reagent | Product | Conditions | Selectivity |

| PCC (Pyridinium chlorochromate) | Aldehyde | Anhydrous, CH2Cl2 | Good for stopping at the aldehyde stage. masterorganicchemistry.com |

| PDC (Pyridinium dichromate) | Aldehyde or Carboxylic Acid | CH2Cl2 for aldehyde; DMF for carboxylic acid | Versatile, outcome depends on solvent. bham.ac.uk |

| TEMPO/(NaOCl) | Carboxylic Acid | Two-step, one-pot procedure. nih.gov | High-yielding and compatible with many functional groups. nih.gov |

| KMnO4 | Carboxylic Acid | Often harsh, can lead to over-oxidation. tandfonline.comorganic-chemistry.org | Strong oxidant. tandfonline.com |

The ether linkage in this compound is generally stable to these oxidizing conditions, allowing for the selective transformation of the alcohol group.

The cleavage of the ethyl ether in this compound is a more challenging transformation due to the general stability of ethers. wikipedia.org This typically requires harsh conditions, such as strong acids (e.g., HBr or HI) or powerful reducing agents. youtube.com

Acid-catalyzed cleavage proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. wikipedia.org The reaction would yield ethanol (B145695) and 1,5-pentanediol (B104693).

Reductive cleavage methods can also be employed. For example, systems involving silanes and Lewis acids have been shown to effectively cleave C-O bonds in ethers. rsc.org Another approach involves the use of strong reducing agents like lithium aluminum hydride in the presence of a Lewis acid, which can facilitate the cleavage of ether linkages. cdnsciencepub.com

Selective Oxidation of the Primary Alcohol Functionality

Acid-Catalyzed Reactions

In the presence of a strong acid catalyst, this compound can undergo several transformations. researchgate.net As previously mentioned, protonation of the hydroxyl group can lead to its elimination as water, potentially followed by nucleophilic attack to form a substitution product. libretexts.org

Alternatively, acid-catalyzed dehydration can occur, leading to the formation of an alkene. However, given the primary nature of the alcohol, this would likely proceed via an E2 mechanism, requiring a strong, non-nucleophilic base to be highly efficient. libretexts.org

Protonation of the ether oxygen can lead to ether cleavage, as discussed in the reductive transformations section. The specific outcome of acid-catalyzed reactions will depend on the nature of the acid, the temperature, and the presence of other nucleophiles. chemguide.co.uk

Dehydration Mechanisms (E1/E2) Leading to Alkene Formation

The dehydration of alcohols to form alkenes is a fundamental reaction in organic chemistry, typically requiring a strong acid catalyst and heat. chemistrysteps.com The specific mechanism, either E1 (unimolecular elimination) or E2 (bimolecular elimination), is largely determined by the structure of the alcohol. chemistrysteps.commiracosta.edu

For this compound, a primary alcohol, the dehydration process to form an alkene would be expected to proceed via the E2 mechanism . chemistrysteps.com This is because the formation of a primary carbocation, which would be a necessary intermediate for an E1 pathway, is highly unstable and thus energetically unfavorable. miracosta.edu

The E2 mechanism for the dehydration of this compound can be described in the following steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (-H₂O). chemistrysteps.compdx.edu

Concerted Elimination: In a single, concerted step, a base (which can be a water molecule or the conjugate base of the acid, like HSO₄⁻) abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the hydroxyl group). Simultaneously, the C-O bond of the protonated hydroxyl group breaks, and a π-bond forms between the α and β carbons, resulting in the formation of an alkene. chemistrysteps.com

It is important to note that for primary alcohols, the conditions required for dehydration are typically more stringent (higher temperatures) compared to secondary or tertiary alcohols. chemistrysteps.com The major product of the dehydration of this compound would be 5-ethoxy-1-pentene .

| Mechanism | Substrate Type | Intermediate | Rate Determining Step | Product(s) |

| E1 | Tertiary > Secondary | Carbocation | Formation of carbocation | Zaitsev (more substituted) and Hofmann (less substituted) alkenes |

| E2 | Primary > Secondary > Tertiary | None (concerted) | Single step involving substrate and base | Typically Zaitsev, but can be Hofmann with a bulky base |

This table provides a general comparison of E1 and E2 dehydration mechanisms.

Mechanism of Ether Cleavage by Strong Acids

Ethers are generally unreactive compounds, which makes them useful as solvents. masterorganicchemistry.comlibretexts.org However, they can undergo cleavage when treated with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orglibretexts.org The cleavage of the C-O bond in an ether can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comyoutube.com

In the case of this compound, the ether linkage involves a primary carbon (from the ethoxy group) and a carbon within the pentyl chain. When this molecule is treated with a strong acid like HI, the following steps occur:

Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen atom by the strong acid. This creates a good leaving group. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The halide ion (I⁻ in this case), which is a good nucleophile, then attacks one of the adjacent carbon atoms. Since both carbons attached to the ether oxygen are part of primary alkyl groups, the reaction will proceed via an Sₙ2 mechanism . libretexts.orglibretexts.org The nucleophile will attack the less sterically hindered carbon atom. In this compound, the ethyl group is less hindered than the pentyl chain.

Therefore, the cleavage of this compound with HI would yield iodoethane and pentane-1,5-diol . If an excess of the strong acid is used, the diol could potentially undergo further reaction to form 1,5-diiodopentane. libretexts.org

It's worth noting that if one of the alkyl groups attached to the ether oxygen were tertiary, the cleavage would likely proceed through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. libretexts.orgmasterorganicchemistry.com

Radical Chemistry of Ether-Alcohols

The presence of both ether and alcohol functional groups makes this compound susceptible to reactions with radical species. This is particularly relevant in the context of atmospheric chemistry and advanced oxidation processes used for water treatment.

Reaction Pathways with Hydroxyl Radicals (e.g., Photo-Fenton Processes)

Advanced oxidation processes (AOPs), such as the Photo-Fenton process, are designed to generate highly reactive hydroxyl radicals (•OH). usp.brarastirmax.com These radicals are powerful oxidizing agents that can degrade a wide range of organic pollutants. arastirmax.com The Fenton reaction involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. conicet.gov.ar This process can be enhanced by UV light (photo-Fenton). acs.org

When this compound is subjected to a photo-Fenton process, the hydroxyl radicals can abstract a hydrogen atom from various positions on the molecule. The most likely sites for hydrogen abstraction are the α-carbon atoms adjacent to the ether oxygen and the alcohol hydroxyl group, as these C-H bonds are weaker.

The reaction of alcohols with hydroxyl radicals can lead to the formation of alkoxyl radicals. mdpi.com For ether-alcohols, the reaction with •OH can initiate a cascade of oxidation reactions, ultimately leading to the mineralization of the organic compound into carbon dioxide and water. arastirmax.com The initial products of the reaction of this compound with hydroxyl radicals would be various carbon-centered radicals, which would then react further with oxygen to form peroxy radicals and subsequently other degradation products.

Atmospheric Degradation Mechanisms of Ether-Alcohols

In the troposphere, the primary degradation pathway for volatile organic compounds (VOCs) like ether-alcohols is through reaction with hydroxyl radicals (•OH), which are naturally present. scielo.brscielo.br The atmospheric chemistry of saturated alcohols and ethers is dominated by their reaction with •OH. scielo.brcopernicus.org

The reaction of this compound with atmospheric hydroxyl radicals would be initiated by hydrogen abstraction, similar to the process in AOPs. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. The resulting alkyl radicals will rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO) and other radical species, leading to the formation of a complex mixture of secondary pollutants such as aldehydes, ketones, and organic nitrates. acs.org

Computational Chemistry and Theoretical Modeling of 5 Ethoxypentan 1 Ol Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems at the electronic level.

Electronic Structure, Bonding Analysis, and Molecular Orbitals

Quantum chemical methods are employed to analyze the electronic structure of 5-Ethoxypentan-1-ol. These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals. The presence of both an ether and a hydroxyl group influences the molecule's polarity and reactivity. The oxygen atoms in these functional groups create regions of high electron density, making them susceptible to interactions with electrophiles and capable of forming hydrogen bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

| Property | Description |

| Electron Density Distribution | The ether and hydroxyl oxygen atoms are centers of high electron density, leading to a polar molecule. |

| Bonding | The molecule consists of covalent C-C, C-H, C-O, and O-H bonds. The C-O and O-H bonds are polarized due to the high electronegativity of oxygen. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which influences the molecule's reactivity and electronic transitions. |

Conformational Landscapes and Energy Minimization Studies

The flexibility of the pentyl chain in this compound allows for numerous spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different rotamers. libretexts.org Energy minimization studies, often performed using methods like DFT, help identify the most stable conformations by calculating the potential energy of various geometric arrangements. libretexts.orgosti.gov The most stable conformer will have the lowest energy, and its geometry provides insight into the molecule's preferred shape. Factors influencing conformational stability include steric hindrance between bulky groups and the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen. acs.orgsemanticscholar.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Global Minimum | 0.0 | C1-C2-C3-C4, C2-C3-C4-O5, C3-C4-O5-C6 |

| Local Minimum 1 | > 0 | Variations in the above dihedral angles |

| Local Minimum 2 | > 0 | Variations in the above dihedral angles |

Note: Specific energy values and dihedral angles would require dedicated computational studies.

Reaction Mechanism Elucidation via Transition State Characterization

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. rsc.org A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. rsc.orgresearchgate.net For reactions involving this compound, such as dehydration or etherification, computational methods can model the reaction pathway and calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. acs.orgyoutube.com The geometry and vibrational frequencies of the transition state provide crucial information about the reaction's feasibility and kinetics. rsc.org

| Reaction | Reactants | Products | Activation Energy (kcal/mol) |

| Dehydration | This compound | Alkene + Water | Value requires specific calculation |

| Etherification | This compound + Alcohol | Diether + Water | Value requires specific calculation |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into processes that occur over time, such as intermolecular interactions.

Characterization of Intermolecular Hydrogen Bonding Interactions

In the liquid state, this compound molecules interact with each other primarily through hydrogen bonds. acs.orgsemanticscholar.org MD simulations can model these interactions by treating the atoms and bonds as a classical system of interacting particles. These simulations can reveal the extent and nature of hydrogen bonding, including the average number of hydrogen bonds per molecule, their lifetimes, and their geometric characteristics (bond lengths and angles). researchgate.netnih.govresearchgate.netsmolecule.commasterorganicchemistry.com

A significant type of intermolecular interaction in this compound is the hydrogen bond formed between the hydroxyl group of one molecule and the hydroxyl group of another. researchgate.net These OH-OH hydrogen bonds are relatively strong and play a crucial role in determining the bulk properties of the liquid, such as its viscosity and boiling point. acs.orgsemanticscholar.org MD simulations can quantify the structural and energetic aspects of these interactions.

| Interaction Parameter | Typical Value |

| O-H···O Distance | 1.8 - 2.2 Å |

| O-H-O Angle | 160 - 180° |

| Hydrogen Bond Energy | 3 - 7 kcal/mol |

Note: These are typical values for alcohol hydrogen bonds and would need to be specifically calculated for this compound.

Hydroxy-Ether (OH-OE) Hydrogen Bonds

Solvent Effects on Molecular Association and Dynamics

The molecular association and dynamics of this compound are sensitive to the solvent environment. The presence of a solvent can disrupt the existing hydrogen bond network and introduce new solute-solvent interactions.

In aqueous solutions, even small amounts of water can affect the physical properties. Water molecules can compete with the ether-alcohol for hydrogen bonding, potentially disrupting the weaker OH-OE intermolecular bonds. nsf.gov For ether-alcohols capable of intramolecular hydrogen bonding, the addition of water can lead to an increase in viscosity, possibly by breaking these internal bonds and promoting a more stretched conformation that engages in more extensive intermolecular interactions. nsf.govmdpi.com

The nature of the solvent plays a crucial role. In non-polar solvents like cyclohexane, alkoxyalcohols exist as a mixture of monomeric and self-associated species. researchgate.net The dielectric constant of the solvent influences the degree of association; in less polar alcohols, the formation of monomeric ion pairs of their alkoxides is favored. osti.gov The use of different alcohols as solvents for reactions involving alkoxyalcohols has shown that the efficiency of chemical processes can decrease with the increasing steric hindrance of the solvent alcohol, highlighting the importance of specific solvent-solute interactions. researchgate.net The solubility of other compounds in alkoxyalcohol solvent mixtures is also governed by the complex interplay of homogeneous (solvent-solvent) and heterogeneous (solute-solvent) hydrogen-bonded complexes. researchgate.net

Force Field Development and Validation for Ether-Alcohols

The accuracy of molecular dynamics simulations of ether-alcohols like this compound is highly dependent on the quality of the force field used. A force field is a set of parameters and equations that describe the potential energy of a system of particles. For ether-alcohols, the force field must accurately represent van der Waals forces, electrostatic interactions, and the energetics of bond stretching, angle bending, and dihedral rotations, particularly those governing the flexibility of the alkyl chain and the hydrogen bonding interactions.

Commonly used all-atom force fields for this class of molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). mdpi.comosti.govmdpi.com Studies comparing these two force fields for a series of ether-alcohols have revealed differences in their quantitative predictions of hydrogen bonding. mdpi.comosti.gov For instance, the balance between intra- and intermolecular hydrogen bonding can be predicted differently, which is often attributed to variations in the dihedral potential functions that control the conformational preferences of the molecule. mdpi.com

Validation of these force fields is typically performed by comparing the simulated physical properties (e.g., density, viscosity, self-diffusion coefficients) with experimental data. mdpi.comuminho.pt For a series of ether-alcohols including this compound, simulations using both OPLS-AA and CHARMM were able to reproduce general experimental trends, although quantitative agreement varied. mdpi.com Such studies are crucial for refining existing force fields and developing new ones with improved accuracy for multifunctional molecules like ether-alcohols. researchgate.netul.pteuropa.eu

Table 2: Comparison of Force Field Predictions for Ether-Alcohols

| Property | OPLS-AA Prediction | CHARMM Prediction | Key Difference Source |

| Hydrogen Bonding | Tends to predict less intramolecular H-bonding in some cases | Tends to predict more intramolecular H-bonding in some cases | Dihedral potential functions |

| Physical Properties | Generally good agreement with experimental trends | Generally good agreement with experimental trends | Quantitative differences in predicted values (e.g., density, viscosity) |

| Based on findings from comparative MD simulations. mdpi.comosti.gov |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physical/chemical properties (QSPR). researchgate.netmdpi.com These models rely on molecular descriptors, which are numerical representations of the chemical and structural features of a molecule. mdpi.com

Predictive Modeling of Chemical Reactivity

While specific QSAR/QSPR models for the chemical reactivity of this compound are not prominently available in the literature, the principles of this methodology can be applied to predict its behavior. The reactivity of this compound is governed by its two functional groups: the primary alcohol and the ether. QSAR/QSPR models for the reactivity of alcohols and ethers can therefore provide a framework for understanding and predicting its reactions.

For example, QSAR models have been developed to predict the toxicity of industrial chemicals, including alcohols and ethers, to aquatic organisms. tandfonline.com These models often use descriptors like the octanol-water partition coefficient (logP) to quantify hydrophobicity, which influences the bioavailability of the compound. For electrophilic reactivity, quantum chemical descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often employed. oup.com

To build a predictive model for the reactivity of this compound, a range of descriptors would be considered:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular volume and surface area.

Electronic Descriptors: Derived from quantum chemical calculations, these include dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for modeling reactions involving charge transfer or orbital interactions. mdpi.com

Solvational Descriptors: These account for the interaction of the molecule with a solvent.

Machine learning algorithms, such as deep neural networks (DNN) and eXtreme Gradient Boosting (XGBoost), are increasingly used to develop robust QSAR models for chemical reactivity, for instance, in predicting reaction rates with hydroxyl radicals. nsf.gov Such a model for this compound would likely identify the hydrogen atoms on the carbon adjacent to the ether oxygen and the carbon bearing the hydroxyl group as key reactive sites. By correlating various descriptors with experimentally determined reaction rates for a training set of similar molecules, a predictive QSPR model for the reactivity of this compound could be established. ul.ptresearchgate.net

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling of this compound Reactivity

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular size and branching. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Predicts susceptibility to nucleophilic/electrophilic attack, and electrostatic interactions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to hydrophobicity and transport properties to a reaction site. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences steric accessibility of reactive sites. |

Correlation of Molecular Structure with Intermolecular Forces

The physicochemical properties of this compound in the condensed phase are governed by the nature and magnitude of its intermolecular forces (IMFs). Theoretical modeling and computational analysis provide profound insights into how its specific molecular architecture dictates these interactions. The structure of this compound is characterized by three key features: a terminal hydroxyl (-OH) group, an ether linkage (-O-) within the alkyl chain, and a flexible seven-atom (C5O1C1) backbone. This combination gives rise to a complex interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Hydrogen Bonding:

The most significant intermolecular force in this compound is hydrogen bonding, originating from the terminal hydroxyl group. ukessays.com The oxygen atom, being highly electronegative, creates a polar O-H bond, which results in a partial positive charge on the hydrogen atom and a partial negative charge on the oxygen atom. libretexts.org This allows the molecule to act as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the lone pairs on the hydroxyl oxygen).

Furthermore, the ether oxygen can also participate as a hydrogen bond acceptor. This leads to two distinct types of hydrogen bonding interactions between molecules:

Hydroxyl-Hydroxyl (OH···OH): The strongest hydrogen bonds form between the hydroxyl groups of two separate molecules.

Hydroxyl-Ether (OH···O-ether): A weaker, yet significant, hydrogen bond can form between the hydroxyl group of one molecule and the ether oxygen of another. acs.orgsemanticscholar.org

A critical aspect for this compound is the potential for intramolecular hydrogen bonding, where the terminal -OH group forms a hydrogen bond with the ether oxygen within the same molecule. This would lead to a cyclic conformation. The spacing between the hydroxyl group and the ether oxygen (separated by a four-carbon chain) creates a sterically favorable 6-membered ring structure, a common motif for intramolecular hydrogen bonding. nih.govnsf.gov The formation of such intramolecular bonds can influence the molecule's shape and reduce the availability of the -OH group for intermolecular bonding, which in turn affects bulk properties like viscosity and density. acs.orgsemanticscholar.orgacs.org

Dipole-Dipole Interactions:

Beyond hydrogen bonding, the inherent polarity of this compound gives rise to dipole-dipole interactions. ukessays.com Both the C-O-H and C-O-C linkages are polar due to the high electronegativity of oxygen. These polar bonds create a net molecular dipole moment. Computational methods, such as those based on Density Functional Theory (DFT), can predict the magnitude of this dipole moment. While specific computational data for this compound is not widely published, analysis of similar molecules shows that the dipole moment is a significant contributor to the cohesive energy of the liquid state. acs.org These permanent dipoles align in the liquid phase, creating attractive electrostatic interactions that contribute to the substance's boiling point and enthalpy of vaporization. siyavula.com

London Dispersion Forces (LDF):

The interplay of these forces is summarized in the following table:

| Intermolecular Force | Structural Origin in this compound | Relative Strength |

| Hydrogen Bonding | Terminal hydroxyl group (-OH) as donor and acceptor; Ether oxygen (-O-) as acceptor. | Strongest |

| Dipole-Dipole | Polar C-O bonds in both the hydroxyl and ether functional groups. | Intermediate |

| London Dispersion | Electron clouds of the entire C7H16O2 molecular structure. | Weak (but cumulatively significant) |

This table is generated based on established chemical principles of intermolecular forces.

Computational models can quantify the energetic contributions of these different forces. For analogous systems, calculations have shown that hydrogen bond energies can be in the range of 20-30 kJ/mol, while dipole-dipole and dispersion forces contribute smaller but significant amounts that collectively influence the material's bulk properties. nih.gov The balance between strong, directional hydrogen bonds and weaker, non-directional dispersion and dipole forces ultimately defines the unique physical characteristics of this compound.

Role in Advanced Chemical Research Systems and Model Studies

As a Model Compound for Understanding Interfacial Phenomena and Membrane Mimicry

The behavior of molecules at the boundary between two phases, known as interfacial phenomena, is crucial in numerous biological and chemical systems. mhmedical.comuobaghdad.edu.iq 5-Ethoxypentan-1-ol serves as an important model compound in this area of study.

Investigating Amphiphilic Behavior in Complex Systems

This compound is classified as an amphiphile, a molecule possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. nih.gov This dual nature is due to its polar hydroxyl (-OH) group and the nonpolar pentyl ether portion of the molecule. This amphiphilicity drives its tendency to accumulate at interfaces, such as the boundary between oil and water, reducing the interfacial tension.

In research, the study of such amphiphilic behavior is critical for understanding processes like emulsification, foaming, and detergency. wiley.com The structure of this compound allows for systematic investigations into how the interplay between hydrophilic and hydrophobic moieties influences the formation and stability of complex systems. Research has shown that even subtle changes in the structure of such molecules, like the position of the ether group, can significantly affect properties like hydrogen bonding and, consequently, their behavior in solution. acs.orgresearchgate.net

Emulation of Biological Membrane Environments for Fundamental Studies

Biological membranes, which are fundamental to cellular life, are complex structures primarily composed of lipids, which are also amphiphilic. Understanding the intricate environment within these membranes is a major goal of biophysical chemistry. Simple amphiphiles like this compound can be used to create simplified model systems, or "membrane mimics," that emulate the basic properties of these biological environments. nih.gov

By studying the behavior of other molecules within these mimics, researchers can gain fundamental insights into processes such as drug transport across cell membranes and the interactions of proteins with the lipid bilayer. The relatively straightforward and well-defined nature of these model systems allows for more controlled experiments compared to the complexity of actual biological membranes.

Application as a Research Solvent and Reaction Medium

The choice of solvent is a critical factor in chemical reactions, influencing reaction rates, yields, and even the products formed. solubilityofthings.comajms.iq this compound's properties make it a subject of interest as a specialized research solvent.

Studies on Solvent Effects in Organic Reactions

The polarity of a solvent plays a significant role in how it interacts with reactants, intermediates, and transition states. fiveable.me this compound, with its ether and alcohol functionalities, can engage in hydrogen bonding and other intermolecular interactions, influencing the course of a reaction. acs.org For example, in nucleophilic substitution reactions, the ability of a solvent to stabilize charged intermediates can determine the reaction pathway. solubilityofthings.com The use of ether-alcohols like this compound allows researchers to systematically study these solvent effects.

The presence of the ether group can lead to different dynamic properties compared to a simple alcohol like octan-1-ol, with studies suggesting that hydrogen bonding between the ether oxygen and a hydroxy hydrogen is weaker than that between two hydroxy groups. acs.org This can affect the mobility of reactants and the stability of transition states within the solvent.

Contributions to the Development of Environmentally Benign Solvent Systems

In recent years, the principles of "green chemistry" have guided the development of more environmentally friendly chemical processes. A key aspect of this is the use of "green solvents," which are less toxic, derived from renewable resources, and have a lower environmental impact than traditional petrochemical-based solvents. wikipedia.org

Ether-alcohols are being investigated as potential green solvents. Their lower volatility compared to many conventional solvents reduces air pollution, and their biodegradability is another desirable characteristic. nih.gov Research into the physical properties of compounds like this compound, such as density and viscosity, is essential for evaluating their suitability as replacements for more hazardous solvents in industrial applications. acs.org

Intermediate in the Synthesis of Complex Organic Molecules

Organic synthesis is the process of constructing complex organic molecules from simpler ones. numberanalytics.comopenaccessjournals.com This field is vital for the creation of new medicines, materials, and other valuable compounds. chemicals.co.uk this compound can serve as a valuable starting material or intermediate in these synthetic endeavors.

The presence of two distinct functional groups—the hydroxyl group and the ether linkage—provides multiple points for chemical modification. The hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or esters, allowing for the elongation of the carbon chain or the introduction of new functionalities. The ether group, while generally less reactive, can also participate in certain chemical transformations.

Precursor for Polyethylene Glycol (PEG) Analogues and Oligomers

Polyethylene glycol (PEG) and its oligomers are ubiquitous in fields ranging from medicine to materials science, valued for their hydrophilicity and biocompatibility. rsc.orgwikipedia.org However, commercial PEGs are typically polydisperse, meaning they consist of a mixture of polymer chains with varying lengths, which can complicate the precise study of their structure-property relationships. acs.org

Ether-alcohols like this compound serve as crucial model compounds for understanding the molecular interactions within these complex PEG systems. acs.orgresearchgate.net By studying well-defined, monodisperse molecules where the number and position of ether and hydroxyl groups are precisely known, researchers can gain fundamental insights into the behavior of larger, more complex PEG structures. acs.orgmdpi.com Research on this compound and its isomers helps to elucidate the intricate network of hydrogen bonds—both between molecules (intermolecular) and within a single molecule (intramolecular)—that govern the physical properties of PEGs. acs.orgmdpi.com

The synthesis of well-defined, monodisperse oligo(ethylene glycol) derivatives is an active area of research, often involving methods like the Williamson ether synthesis to build oligomers step-by-step. nih.govresearchgate.net While this compound is not a direct repeating unit for PEG synthesis in the way ethylene (B1197577) oxide is, its study provides foundational knowledge applicable to the synthesis and behavior of heterobifunctional PEG derivatives and other complex PEG analogues. rsc.orgmdpi.comnih.gov Understanding the properties of such model compounds can inform the design of novel PEG-based structures for specific applications.

Building Block for Novel Functional Materials

The dual functionality of this compound—a terminal hydroxyl group capable of esterification and other alcohol reactions, and a chemically stable ether linkage—makes it a versatile building block for synthesizing novel functional materials. The hydroxyl group provides a reactive site for incorporation into polymer backbones or for attachment to other molecules, while the ether group imparts flexibility and can influence solvency and hydrophilicity.

This structure is analogous to that of Methoxy Polyethylene Glycol (MPEG), which is widely used as a precursor in the synthesis of materials for drug delivery, tissue engineering, and as a raw material for producing polycarboxylate ether superplasticizers used in concrete. atamanchemicals.com The principles governing the use of MPEG can be extended to this compound for creating materials with tailored properties. For example, it could be used to create specific surfactants or to functionalize surfaces, with the ethoxy group controlling the hydrophobic-lipophilic balance. The ability to form both hydrogen bonds and engage in ether-based interactions allows for the design of materials with specific intermolecular forces, influencing properties like self-assembly and network formation. nih.gov

Investigations into Structure-Property Relationships of Ether-Alcohols

This compound is a key subject in studies aimed at understanding the fundamental relationships between molecular structure and macroscopic physical properties in ether-alcohols. acs.orgmdpi.com By systematically varying the placement of the ether oxygen within an alkyl chain of constant length, researchers can isolate the effects of this structural change on physical behaviors like density, viscosity, and diffusion. acs.orgacs.org

Positional Isomerism and its Influence on Intermolecular Interactions

The position of the ether group in an alcohol chain has a profound impact on its physical properties, primarily by altering the balance between intermolecular and intramolecular hydrogen bonding. acs.orgmdpi.com A comparative study of C8 ether-alcohol isomers, including this compound, reveals clear trends. acs.orgacs.orgsemanticscholar.org

Compared to a simple straight-chain alcohol like octan-1-ol, the presence of an ether group generally increases density due to the additional hydrogen bond acceptor site, which enhances intermolecular interactions. acs.orgresearchgate.netacs.org However, this effect is modulated by the ether's position. When the ether and hydroxyl groups are separated by three or four carbon atoms (as in 4-propoxybutan-1-ol (B13856410) and this compound), the molecule can fold back on itself to form a stable intramolecular hydrogen bond. acs.orgsemanticscholar.org This internal bonding reduces the molecule's ability to engage in intermolecular hydrogen bonding, leading to less efficient packing and consequently, a lower density compared to isomers where intramolecular bonding is less favorable. acs.orgresearchgate.net

Similarly, viscosity is highly sensitive to positional isomerism. The ability to form extensive intermolecular hydrogen bond networks leads to higher viscosity. libretexts.org In isomers like this compound that favor intramolecular hydrogen bonding, the reduction in intermolecular connections results in lower viscosity compared to isomers like 2-pentoxy-ethan-1-ol. acs.orgacs.org

| Compound | Density (kg·m⁻³) | Viscosity (mPa·s) | Self-Diffusion Coefficient (10⁻¹⁰ m²·s⁻¹) | Potential for Intramolecular H-Bonding |

|---|---|---|---|---|

| Octan-1-ol | 821.9 | 7.29 | 0.52 | None |

| 2-Pentoxy-ethan-1-ol | 906.9 | 6.20 | 0.81 | Low |

| 3-Butoxypropan-1-ol | 899.7 | 5.37 | 0.96 | Moderate |

| 4-Propoxybutan-1-ol | 895.1 | 4.82 | 1.11 | High |

| This compound | 898.3 | 4.44 | 1.18 | High |

Data sourced from the Journal of Chemical & Engineering Data. acs.orgsemanticscholar.org

Derivation of Structure-Dynamics Correlations

The relationship between molecular structure and dynamics (such as molecular motion and relaxation processes) is another key area of investigation for ether-alcohols. Experimental techniques like dielectric relaxation spectroscopy and the measurement of self-diffusion coefficients provide quantitative data on these dynamic processes. acs.orgamazonaws.com

Studies on this compound and its isomers show that molecular dynamics are generally faster in ether-alcohols compared to octan-1-ol. acs.orgacs.org This is attributed to the fact that hydrogen bonds involving an ether oxygen (OH-OE) are weaker than those between two hydroxyl groups (OH-OH). mdpi.comacs.org Consequently, molecules can move past each other more easily, resulting in lower viscosity and higher self-diffusion coefficients. acs.orgresearchgate.net

By analyzing the temperature dependence of viscosity and diffusion, researchers can calculate the activation energies for momentum transfer and translational motion using an Arrhenius analysis. acs.orgsemanticscholar.org These values provide quantitative insight into the energy barriers that molecules must overcome to move. For this compound and its isomers, the activation energies for translational motion (derived from diffusion data) are consistently higher than those for momentum transfer (derived from viscosity data). acs.orgacs.org

Molecular dynamics (MD) simulations complement these experimental findings by providing a particle-level view of these correlations. mdpi.comresearchgate.net Simulations show that self-diffusion correlates with the stability of intermolecular hydrogen bonds, while viscosity is more affected by the presence of larger, albeit rare, hydrogen-bonded networks. researchgate.net These studies confirm that the specific placement of the ether group in this compound directly influences its dynamic behavior by dictating the preferred types and stability of hydrogen bonds. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Enantioselective Synthesis and Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science, as different enantiomers of a molecule can exhibit distinct biological activities or physical properties. byjus.comwikipedia.org Enantioselective synthesis, the process of favoring the formation of one specific enantiomer, is a key area for future exploration for 5-Ethoxypentan-1-ol. wikipedia.org Given its structure, the chiral center would be at the carbon atom bearing the hydroxyl group if a different alkyl chain were present, or through isotopic labeling. However, the principles of enantioselective synthesis are directly applicable to creating chiral derivatives from this molecular backbone.

Future research will likely focus on chemoenzymatic methods, which combine chemical synthesis with highly selective biological catalysts like enzymes. mdpi.comrsc.org Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols. jocpr.com In this process, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated in high enantiomeric purity. jocpr.comnih.govmdpi.com Lipases such as Candida antarctica Lipase (B570770) B (often immobilized as Novozym 435) have shown high efficiency in the kinetic resolution of various secondary alcohols through transesterification with acyl donors like vinyl acetate (B1210297). nih.govbeilstein-journals.org This well-established methodology represents a direct and promising route for producing chiral derivatives of this compound or resolving related chiral ether-alcohols.

The table below summarizes the performance of various lipases in the kinetic resolution of a model secondary alcohol, demonstrating the feasibility of this approach for generating chiral alcohol building blocks.

| Catalyst | Substrate | Solvent | Acyl Donor | Enantiomeric Ratio (E) | Reference |

| Amano AK Lipase | (±)-1-(1H-imidazol-1-yl)propan-2-ol | 2-methyl-2-butanol | Vinyl Acetate | >> 200 | beilstein-journals.org |

| Amano PS-IM Lipase | (±)-1-(1H-imidazol-1-yl)propan-2-ol | 2-methyl-2-butanol | Vinyl Acetate | >> 200 | beilstein-journals.org |

| Novozym 435 | (±)-1-(1H-imidazol-1-yl)propan-2-ol | 2-methyl-2-butanol | Vinyl Acetate | 19 | beilstein-journals.org |

| Lipase PS (Amano) | Ivabradine alcohol precursor | tert-butyl methyl ether | Vinyl Acetate | 96:4 e.r. | mdpi.com |

| Lipase QLM | (±)-2-Methyl-2-nitrobut-3-en-1-ol | Diisopropyl ether | Vinyl Acetate | 15 (at -40 °C) | mdpi.com |

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. rsc.org These interactions can lead to the spontaneous self-assembly of molecules into larger, well-ordered structures like gels, liquid crystals, or vesicles. rsc.org this compound is a prime candidate for exploration in this field due to its bifunctional nature: the hydroxyl (-OH) group can act as a hydrogen bond donor, while the ether (-O-) linkage can act as a hydrogen bond acceptor.

This dual character allows for the formation of specific intermolecular hydrogen bonding networks, which are the basis for creating low molecular weight gelators (LMWGs). rsc.org LMWGs are small molecules that can self-assemble in a solvent to create a three-dimensional network, trapping the solvent and forming a gel. rsc.orgarxiv.org Research into supramolecular gels has revealed their potential as "smart" materials that can respond to external stimuli like pH or temperature, and even exhibit self-healing properties. Future studies could investigate the ability of this compound and its derivatives to form organogels or hydrogels in various solvents, potentially leading to new materials for drug delivery or soft robotics. acs.orgchalmers.se

The table below illustrates the gelation capabilities of different low molecular weight gelators in various solvents, highlighting the types of systems where ether-alcohols could be integrated.

| Gelator Type | Solvents Gelled | Solvents Not Gelled | Reference |

| Oxotriphenylhexanoate (OTHO) derivatives | Chloroform, various alcohols, water (hydrogels) | Diethyl ether, hexane, toluene | acs.org |

| Crown ether-based polymers | Chloroform, dichloromethane | Not specified | |

| Urea-based gelators | Acetonitrile | Not specified | rsc.org |

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the influence of various parameters. mt.com Advanced in situ spectroscopic techniques, which analyze the reaction mixture directly as it proceeds without the need for sampling, are powerful tools for gaining this insight. mt.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring the synthesis of molecules like this compound in real-time. mt.comrsc.org

For example, in a potential synthesis of this compound via the Williamson ether synthesis from 1,5-pentanediol (B104693) and an ethylating agent, an in situ ATR-FTIR probe could be immersed directly into the reactor. byjus.comwikipedia.orgmasterorganicchemistry.com The instrument would continuously record the infrared spectrum of the reaction mixture, allowing researchers to track the concentration of key species over time. Specifically, one could monitor the disappearance of the starting diol and the appearance of the product by observing changes in characteristic vibrational bands. This real-time data provides crucial information for determining reaction rates, identifying transient intermediates, and optimizing process conditions for yield and purity. mt.com

The following table details several spectroscopic techniques and their potential application for monitoring the synthesis of ether-alcohols.

| Spectroscopic Technique | Information Provided | Potential Application for this compound Synthesis | Reference |

| In Situ ATR-FTIR | Real-time concentration of reactants, intermediates, and products. Kinetic data. | Monitoring the disappearance of the O-H stretch of a diol starting material and the appearance of the C-O-C ether stretch of the product. | mt.comrsc.orgirdg.org |

| Raman Spectroscopy | Complementary vibrational information, excellent for aqueous systems and C-C bonds. | Tracking changes in the carbon backbone and functional groups, less interference from water if used as a solvent. | rsc.org |

| NMR Spectroscopy | Detailed structural information, quantification of species. | In situ monitoring of the shift in proton or carbon signals as the alcohol is converted to an ether, confirming structure and purity. | rsc.org |

| UV-Vis Spectroscopy | Concentration of chromophoric species. | Monitoring reactions involving chromophoric starting materials or intermediates, or in catalyst studies. | kaust.edu.sa |

Machine Learning and Artificial Intelligence for Predictive Chemistry of Ether-Alcohols

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a wide range of physicochemical properties, including boiling point, vapor pressure, water solubility, and partition coefficients, often with an accuracy approaching that of experimental measurements. nih.govresearchgate.net By representing the molecular structure of this compound as a numerical "fingerprint," ML algorithms can estimate its properties without the molecule ever being synthesized or tested in a lab. nih.gov Furthermore, more advanced models can predict reactivity, such as the performance of ether-alcohols as biofuels by predicting properties like cetane number (CN) and sooting tendency. chemrxiv.org These predictive tools can dramatically accelerate the design and screening of new molecules for specific applications, guiding experimental efforts toward the most promising candidates. whiterose.ac.ukrsc.orgchemrxiv.org

The table below shows the performance of various ML models in predicting key properties for relevant classes of organic molecules.

| Property Predicted | Machine Learning Approach | Performance (R²) | Chemical Class | Reference |

| Boiling Point (BP) | Random Forest, Gradient Boosting | 0.965 | Diverse organic chemicals | nih.gov |

| Octanol-Water Partition Coefficient (logP) | Random Forest, Gradient Boosting | 0.949 | Diverse organic chemicals | nih.gov |

| Critical Temperature (CT) | Gradient Boosting, XGBoost, CatBoost | 0.93 | Diverse organic chemicals | arxiv.org |

| Specific Surface Area (SSA) of Porous Carbon | Hybrid ML framework | 0.82 | Lignin-derived carbons | rsc.org |

| Total Pore Volume (TPV) of Porous Carbon | Hybrid ML framework | 0.86 | Lignin-derived carbons | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.